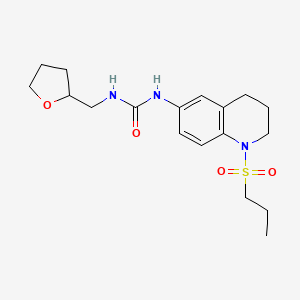
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, which contains a propylsulfonyl-substituted tetrahydroquinoline and a tetrahydrofuran ring. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, while tetrahydroquinoline is a common scaffold in bioactive molecules . Tetrahydrofuran is a versatile ether that is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a tetrahydrofuran ring, and a urea functionality. The spatial arrangement of these groups could significantly influence the compound’s properties and interactions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the urea group might participate in acid-base reactions, while the tetrahydrofuran ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the urea group could enhance solubility in water, while the tetrahydrofuran ring might increase lipophilicity .Wissenschaftliche Forschungsanwendungen
- Application : Researchers have explored cascade reactions involving PTQ-TF. For instance, a three-step strategy was proposed to functionalize the methyl group of 2,5-dimethylfuran. This strategy includes:
Cascade Reactions for Tetrahydrofuran Derivatives
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQEEPGVLHDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![1-Phenyl-2-azaspiro[3.4]oct-6-ene](/img/structure/B2387438.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)

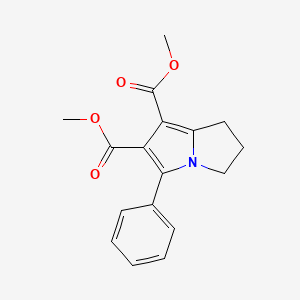
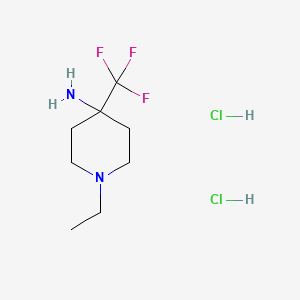
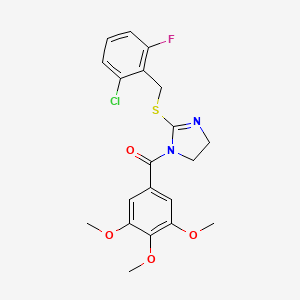
![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
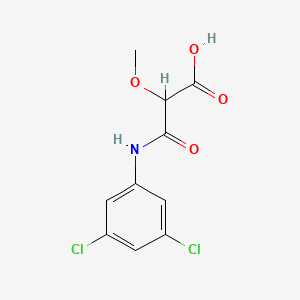
![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2387455.png)
![3-(3,4-Dimethoxyphenyl)-2-(3-methylbutylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)